(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide

Description

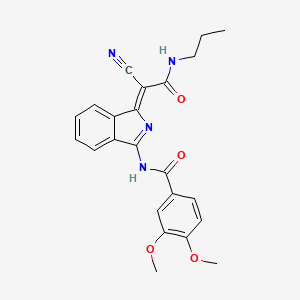

The compound (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a synthetic organic molecule featuring a complex isoindole backbone with a cyano-ketone-ethylidene moiety and a 3,4-dimethoxybenzamide substituent. Key attributes include:

- Molecular Formula: C₂₄H₂₃N₅O₄ (estimated based on structural analogs).

- Functional Groups: Propylamino, cyano, 3,4-dimethoxybenzamide, isoindole.

- Physicochemical Properties: Moderate hydrophobicity (estimated XLogP3: ~2.5–3.0), high topological polar surface area (~100–110 Ų) due to multiple hydrogen-bond acceptors/donors .

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-4-11-25-23(29)17(13-24)20-15-7-5-6-8-16(15)21(26-20)27-22(28)14-9-10-18(30-2)19(12-14)31-3/h5-10,12H,4,11H2,1-3H3,(H,25,29)(H,26,27,28)/b20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGBIGNPILHPSV-JZJYNLBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an isoindole moiety and a methoxybenzamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C23H22N4O4, with a molecular weight of approximately 418.4 g/mol. The compound's unique structural features enhance its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O4 |

| Molecular Weight | 418.4 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as an anticancer agent. Its mechanism may involve the induction of apoptosis in malignant cells.

Anti-inflammatory Properties : The methoxy groups in the benzamide structure are believed to contribute to the anti-inflammatory effects observed in preclinical models. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, indicating potential use in treating infections.

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways that lead to anti-inflammatory and antitumor effects.

- DNA Interaction : The ability to intercalate with DNA may contribute to its antitumor activity by disrupting replication processes.

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death, suggesting its potential as an anticancer agent.

- Animal Models : In vivo studies using mouse models of inflammation showed reduced swelling and pain when treated with this compound, highlighting its anti-inflammatory potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural homology with isoindole-derived benzamides but differs in substituent composition. Key analogs include:

Key Observations :

Physicochemical and Computational Comparison

A comparative analysis of calculated properties (derived from and computational tools):

Implications :

Interpretation :

- Differences in amino chains and benzamide substituents likely account for reduced Morgan fingerprint similarity, highlighting divergent pharmacophoric features .

Implications of Structural Differences

- Metabolic Stability: The absence of a methoxy group in the target’s amino chain (vs. ) may reduce oxidative metabolism, extending half-life.

- Binding Affinity : The 3,4-dimethoxybenzamide group could engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites, unlike the 4-methyl group in .

- Lumping Strategies : As per , lumping structurally similar compounds may overlook critical differences in substituent effects on reactivity or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.